

An In-depth Technical Guide to Ethyl(difluoro)phosphane

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Compound of Interest

Compound Name: Difluoroethylphosphine

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Introduction

Ethyl(difluoro)phosphane, a fluorinated organophosphorus compound, holds potential as a versatile building block and ligand in various chemical transformations. Its unique electronic properties, imparted by the presence of electronegative fluorine atoms, make it a compound of interest in catalyst design, materials science, and as an intermediate in the synthesis of more complex organophosphorus molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, proposed synthesis, and representative reactivity. The information presented herein is intended to serve as a valuable resource for researchers exploring the applications of this and similar fluorinated phosphines.

IUPAC Nomenclature

The systematic name for **difluoroethylphosphine**, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl(difluoro)phosphane.^[1] This name clearly defines the ethyl group and two fluorine atoms attached to a phosphane (PH₃) parent hydride.

Physicochemical Data

A summary of the key computed physicochemical properties of ethyl(difluoro)phosphane is presented in Table 1. These data are essential for understanding its behavior in chemical

reactions and for its proper handling and storage.

Property	Value	Reference
Molecular Formula	C ₂ H ₅ F ₂ P	[1]
Molecular Weight	98.03 g/mol	[1]
Exact Mass	98.00969348 Da	[1]
XLogP3-AA (LogP)	1.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Topological Polar Surface Area	0 Å ²	[1]
Complexity	21.6	[1]
CAS Number	430-78-4	[1]

Experimental Protocols

While specific literature detailing the synthesis and reactions of ethyl(difluoro)phosphane is scarce, the following protocols are proposed based on established methodologies for the preparation and reaction of analogous fluorinated phosphines.

Synthesis of Ethyl(difluoro)phosphane via Swarts Fluorination

The synthesis of ethyl(difluoro)phosphane can be plausibly achieved through the fluorination of ethylphosphonous dichloride using a Swarts-type reaction with antimony trifluoride.[2][3][4]

Reaction: $\text{C}_2\text{H}_5\text{PCl}_2 + \text{SbF}_3 \rightarrow \text{C}_2\text{H}_5\text{PF}_2 + \text{SbCl}_2\text{F}$

Materials:

- Ethylphosphonous dichloride ($\text{C}_2\text{H}_5\text{PCl}_2$)
- Antimony trifluoride (SbF_3), anhydrous
- Antimony pentachloride (SbCl_5) (catalyst)
- Anhydrous, inert solvent (e.g., benzene or a high-boiling point alkane)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (for acidic gases), and a dropping funnel is assembled under an inert atmosphere.
- **Reagent Charging:** The flask is charged with anhydrous antimony trifluoride and a catalytic amount of antimony pentachloride in the chosen anhydrous solvent.
- **Reaction Execution:** Ethylphosphonous dichloride is added dropwise to the stirred suspension at room temperature.
- **Reaction Progression:** After the addition is complete, the reaction mixture is gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by ^{31}P NMR spectroscopy.
- **Product Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The volatile ethyl(difluoro)phosphane is then isolated from the reaction mixture by fractional distillation under an inert atmosphere. The antimony salts will remain as a solid residue.
- **Purification and Characterization:** The collected distillate is further purified by redistillation. The final product should be characterized by spectroscopic methods, including ^1H NMR, ^{19}F NMR, ^{31}P NMR, and mass spectrometry.

Representative Reaction: Oxidation to Ethyl(difluoro)phosphine oxide

Tertiary phosphines are readily oxidized to their corresponding phosphine oxides.^{[5][6]} This reaction serves as a fundamental transformation for ethyl(difluoro)phosphane.

Reaction: $2 \text{C}_2\text{H}_5\text{PF}_2 + \text{O}_2 \rightarrow 2 \text{C}_2\text{H}_5\text{P}(\text{O})\text{F}_2$

Materials:

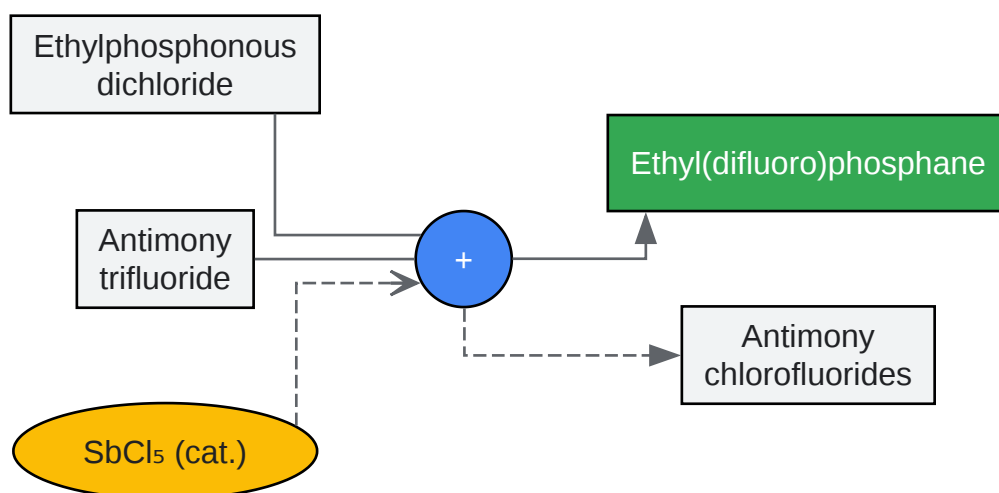
- Ethyl(difluoro)phosphane ($\text{C}_2\text{H}_5\text{PF}_2$)
- Dry air or oxygen gas
- Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

- Dissolution: Ethyl(difluoro)phosphane is dissolved in an anhydrous aprotic solvent in a flask under an inert atmosphere.
- Oxidation: A gentle stream of dry air or oxygen is bubbled through the solution at room temperature. The reaction is typically exothermic.
- Monitoring: The progress of the oxidation can be monitored by ^{31}P NMR spectroscopy, observing the disappearance of the phosphine signal and the appearance of a new signal corresponding to the phosphine oxide.
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude ethyl(difluoro)phosphine oxide.
- Purification: The product can be purified by distillation or crystallization.
- Characterization: The structure of the resulting ethyl(difluoro)phosphine oxide should be confirmed by spectroscopic analysis (^1H NMR, ^{19}F NMR, ^{31}P NMR, IR, and mass spectrometry).

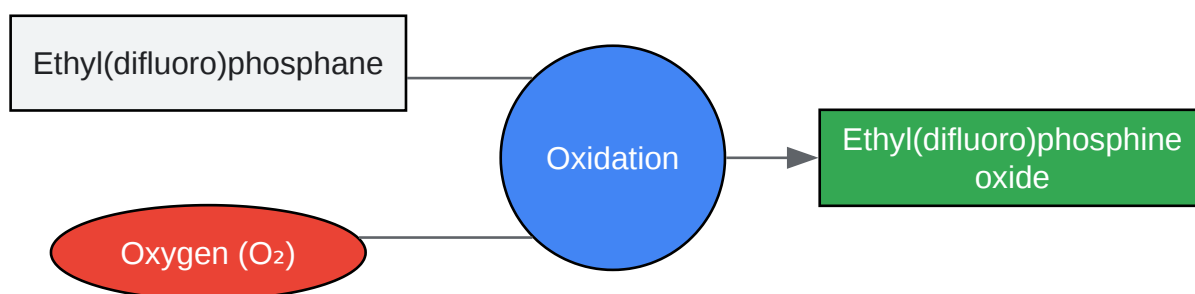
Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthesis and a key reaction of ethyl(difluoro)phosphane.



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Caption: Proposed synthesis of ethyl(difluoro)phosphane via Swarts fluorination.



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Caption: Oxidation of ethyl(difluoro)phosphane to its corresponding phosphine oxide.

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